molecular formula C12H23NO B14680429 N-[4-(2-methylpropyl)cyclohexyl]acetamide CAS No. 39866-67-6

N-[4-(2-methylpropyl)cyclohexyl]acetamide

Cat. No.: B14680429
CAS No.: 39866-67-6
M. Wt: 197.32 g/mol
InChI Key: SKIRKEBDRRGASC-UHFFFAOYSA-N
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Description

N-[4-(2-methylpropyl)cyclohexyl]acetamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring substituted with an acetamide group and a 2-methylpropyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylpropyl)cyclohexyl]acetamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.

    Substitution with 2-Methylpropyl Group:

    Acetamide Formation: The final step involves the acylation of the substituted cyclohexane with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylpropyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-methylpropyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-methylpropyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetamide: Similar structure but lacks the 2-methylpropyl group.

    N-(2-methylpropyl)acetamide: Similar structure but lacks the cyclohexane ring.

    Cyclohexylamine: Contains a cyclohexane ring with an amine group instead of an acetamide group.

Uniqueness

N-[4-(2-methylpropyl)cyclohexyl]acetamide is unique due to the presence of both the cyclohexane ring and the 2-methylpropyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

39866-67-6

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-[4-(2-methylpropyl)cyclohexyl]acetamide

InChI

InChI=1S/C12H23NO/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)14/h9,11-12H,4-8H2,1-3H3,(H,13,14)

InChI Key

SKIRKEBDRRGASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(CC1)NC(=O)C

Origin of Product

United States

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